1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWVFJOWRGNPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Potential
Research indicates that 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea exhibits notable anticancer properties. Its mechanism of action is primarily associated with the inhibition of specific cellular pathways involved in cancer proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
The compound has shown a significant reduction in cell viability across various cancer cell lines, indicating its potential as an effective anticancer agent. The mechanisms involve apoptosis induction and disruption of key survival signaling pathways.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its effects on neuropharmacology, particularly its potential to modulate behaviors related to addiction.
Case Study: Drug-Seeking Behavior in Animal Models
In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests its capability to influence the endocannabinoid system, which is crucial in addiction pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl and sulfamoyl groups significantly influence the biological activity of the compound. For example:
- Substitution at the 4-position of the sulfamoyl group enhances receptor affinity.
- Bromine substitution at the 3-position on the phenyl ring appears to increase anticancer potency.
Comparison with Similar Compounds
Key Observations:
- Sulfamoyl vs. Halogen Substituents : The sulfamoyl group in the target compound and 9E8 enhances solubility and enzyme-binding capacity compared to purely halogenated analogues (e.g., 1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea) .
- Bromophenyl Position : The 3-bromophenyl group in the target compound may confer steric or electronic effects distinct from 4-bromo derivatives, influencing target selectivity .
- Biological Activity : While 9E8 shows confirmed binding to hCA II, bromophenyl-containing analogues like 1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on exhibit cytotoxic effects (IC₅₀ = 100 μg/mL against MCF7 cells) .
Enzymatic and Cytotoxic Activity Comparisons
Carbonic Anhydrase Inhibition
Compounds with sulfamoyl groups, such as 1-[2-[(4-bromo-2-hydroxybenzyl)amino]ethyl]-3-(4-sulfamoylphenyl)urea, demonstrate potent inhibition of human carbonic anhydrase I (hCA I) and II (hCA II) via sulfonamide-Zn²⁺ interactions in the active site . The target compound’s sulfamoyl group likely enables similar mechanisms, though its 3-bromophenyl substituent may alter binding kinetics compared to 4-bromo or chlorophenyl analogues.
Cytotoxicity
Halogenated urea derivatives, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on, show moderate cytotoxicity (IC₅₀ = 100 μg/mL) against breast cancer cells (MCF7), attributed to the electron-withdrawing bromine enhancing cellular uptake . In contrast, thiourea analogues like 1-(3-bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea exhibit strong anti-HIV-1 protease activity (97% inhibition at 100 µM), suggesting urea/thiourea scaffolds are versatile for diverse therapeutic targets .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea?
The synthesis of urea derivatives typically involves condensation reactions between isocyanates and amines. For analogous compounds, methods include reacting substituted anilines with isocyanate-bearing aryl groups under anhydrous conditions, often in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the urea product .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) can identify aromatic protons (δ 6.8–7.5 ppm), urea NH groups (δ 8.2–9.5 ppm), and sulfamoyl protons (δ 3.0–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To verify the molecular ion peak (e.g., [M+H]+) and isotopic patterns from bromine .
- Infrared (IR) Spectroscopy: Confirms urea C=O stretching (~1640–1680 cm⁻¹) and sulfonamide S=O bonds (~1150–1350 cm⁻¹) .
Q. What solvent systems are optimal for solubility studies of this compound?
Solubility is influenced by polar functional groups (urea, sulfamoyl). Test in DMSO (high polarity) for stock solutions and aqueous buffers (pH 7.4) for biological assays. For chromatography, use methanol or acetonitrile/water mixtures. Partition coefficients (logP) can be predicted via computational tools like ChemAxon to guide solvent selection .
Advanced Research Questions
Q. How does the bromophenyl-sulfamoyl substitution pattern influence biological activity?
Structure-activity relationship (SAR) studies on similar urea derivatives suggest:
- Bromophenyl Group: Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) .
- Sulfamoyl Group: May act as a hydrogen-bond donor/acceptor, critical for binding to sulfonamide-sensitive targets like carbonic anhydrases .
- Ethyl Linker: Balances conformational flexibility and steric constraints, as seen in analogs with improved IC50 values against tyrosine kinases .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Standardized Assays: Use orthogonal methods (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .
- Metabolic Stability Tests: Evaluate cytochrome P450 interactions to rule out false positives from metabolite interference .
- Control Compounds: Include reference inhibitors (e.g., acetazolamide for sulfamoyl-targeted enzymes) to validate experimental conditions .
Q. What experimental design considerations are critical for optimizing in vitro bioassays?
Key factors include:
- Dose-Response Curves: Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate EC50/IC50 values with Hill slope analysis .
- Cell Permeability: Assess via Caco-2 monolayers or PAMPA to ensure cellular uptake correlates with observed activity .
- Counter-Screens: Test against related off-targets (e.g., other sulfonamide-binding enzymes) to confirm selectivity .
Q. How can computational methods aid in elucidating the mechanism of action?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (PDB: 3IAI) .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to identify critical residues (e.g., Thr200 in carbonic anhydrase) .
- QSAR Modeling: Train models on datasets of urea derivatives to predict toxicity (e.g., Ames test) and ADMET properties .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
